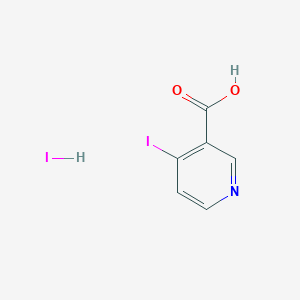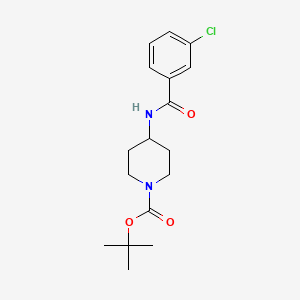
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C25H26N4O4S and its molecular weight is 478.57. The purity is usually 95%.
BenchChem offers high-quality (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Properties
Compound X exhibits antioxidant potential due to its structural features. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. Researchers have investigated Compound X’s ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .
Antibacterial and Antifungal Activities
The triazole moiety in Compound X has been associated with antimicrobial properties. Studies have explored its effectiveness against bacterial and fungal pathogens. Researchers have tested Compound X against various strains, including Gram-positive and Gram-negative bacteria, as well as common fungal species. These investigations aim to identify potential therapeutic applications in infectious diseases .
Anti-Inflammatory Effects
Inflammation is a key factor in many diseases, from arthritis to cardiovascular disorders. Some studies suggest that Compound X may modulate inflammatory pathways. Researchers have investigated its impact on pro-inflammatory cytokines, enzymes, and signaling pathways. Understanding its anti-inflammatory potential could lead to novel drug development .
Anticancer Properties
Triazoles have attracted attention in cancer research due to their diverse biological activities. Compound X’s unique structure makes it an interesting candidate for anticancer studies. Researchers have explored its effects on cancer cell lines, tumor growth, and apoptosis. Further investigations are needed to elucidate its mechanisms and potential clinical applications .
Antidiabetic Potential
Given the global prevalence of diabetes, compounds with antidiabetic properties are highly sought after. Some studies have examined Compound X’s impact on glucose metabolism, insulin sensitivity, and pancreatic function. These findings contribute to our understanding of its potential role in managing diabetes .
Neuroprotective Effects
The phenolic and triazole moieties in Compound X suggest possible neuroprotective properties. Researchers have investigated its impact on neuronal cells, synaptic plasticity, and neuroinflammation. Neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from compounds with such properties .
Mécanisme D'action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad spectrum of pharmacological activities associated with 1,3,4-oxadiazole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
1,3,4-oxadiazole derivatives have been reported to exhibit a range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15(2)32-20-11-9-18(10-12-20)24-26-22(17(4)33-24)14-31-25(30)23-16(3)29(28-27-23)19-7-6-8-21(13-19)34-5/h6-13,15H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYOVQGCDAPISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

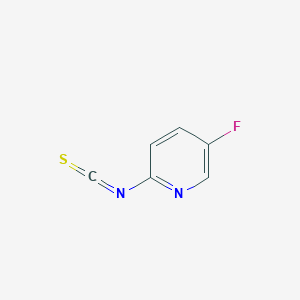
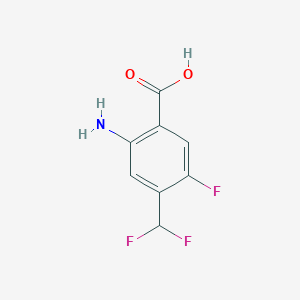
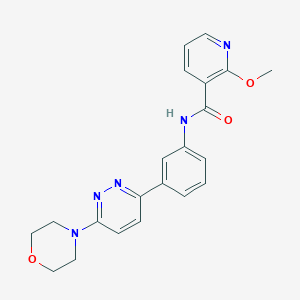
![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2912343.png)
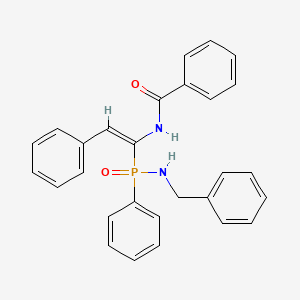
![ethyl 3-({[2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2912348.png)
![3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2912349.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2912355.png)
